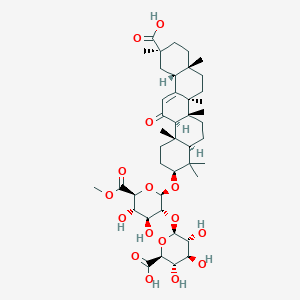

Glycyrrhizin-6'-methylester

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C43H64O16 |

|---|---|

Molekulargewicht |

837.0 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-dihydroxy-6-methoxycarbonyloxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C43H64O16/c1-38(2)22-9-12-43(7)32(21(44)17-19-20-18-40(4,37(53)54)14-13-39(20,3)15-16-42(19,43)6)41(22,5)11-10-23(38)56-36-31(27(48)26(47)30(58-36)34(52)55-8)59-35-28(49)24(45)25(46)29(57-35)33(50)51/h17,20,22-32,35-36,45-49H,9-16,18H2,1-8H3,(H,50,51)(H,53,54)/t20-,22-,23-,24-,25-,26-,27-,28+,29-,30-,31+,32+,35-,36+,39+,40-,41-,42+,43+/m0/s1 |

InChI-Schlüssel |

AOBUVNAZHQBLHP-ILVQQCHOSA-N |

Isomerische SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)OC)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O |

Kanonische SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)OC)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Natural Sources of Glycyrrhizin-6'-methylester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyrrhizin-6'-methylester is a naturally occurring triterpenoid (B12794562) saponin (B1150181) found in the roots and rhizomes of licorice plants (Glycyrrhiza species). As a derivative of the well-known sweet-tasting compound glycyrrhizin (B1671929), this methylester analogue is of growing interest to the scientific community for its potential pharmacological activities and unique sensory properties. This technical guide provides an in-depth overview of the natural sources of this compound, including its quantification in plant materials, detailed experimental protocols for its extraction and isolation, and an exploration of its biosynthetic origins.

Natural Occurrence and Quantification

This compound has been identified as a constituent of at least two prominent licorice species: Glycyrrhiza glabra and Glycyrrhiza uralensis.[1] While its concentration is generally lower than that of its parent compound, glycyrrhizin, its presence contributes to the overall chemical profile and potential bioactivity of licorice extracts.

Quantitative data on the concentration of this compound in different Glycyrrhiza species is still emerging. However, comprehensive analyses of licorice saponins (B1172615) have begun to shed light on its prevalence. A detailed study by Schmid et al. (2021) on the sensory active compounds in Glycyrrhiza glabra provides valuable insights into the relative abundance of various glycyrrhizin derivatives, including the 6'-methylester. Access to the full quantitative data from such studies is crucial for sourcing and standardization purposes.

Table 1: Reported Natural Sources and Quantification of this compound

| Plant Species | Plant Part | Method of Analysis | Reported Concentration (if available) | Reference |

| Glycyrrhiza glabra | Roots | HPLC-MS | Data pending full-text analysis | Schmid et al., 2021 |

| Glycyrrhiza uralensis | Roots | Not specified | Present | [1] |

Note: This table will be updated as more quantitative data becomes available.

Biosynthesis of this compound

The biosynthetic pathway of this compound is believed to closely follow that of glycyrrhizin, with an additional final enzymatic step of methylation. The pathway begins with the cyclization of 2,3-oxidosqualene (B107256) to form the triterpene skeleton, β-amyrin. A series of oxidative reactions at positions C-11 and C-30, followed by glycosyl transfers to the C-3 hydroxyl group, leads to the formation of glycyrrhizin.

The final step in the biosynthesis of this compound involves the specific methylation of the 6'-carboxyl group of the terminal glucuronic acid moiety of glycyrrhizin. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. While the specific enzyme responsible for this reaction in Glycyrrhiza species has not yet been definitively identified, research into flavonoid and triterpenoid biosynthesis in these plants is ongoing.

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols

Extraction of Glycyrrhizin Derivatives from Glycyrrhiza Roots

This protocol is a generalized procedure for the extraction of triterpenoid saponins, including this compound, from licorice root. Optimization may be required depending on the specific plant material and target compound concentration.

Materials:

-

Dried and powdered Glycyrrhiza root material

-

Methanol (B129727) (MeOH)

-

Water (H₂O)

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

-

Macerate the powdered root material in a mixture of methanol and water (e.g., 70:30 v/v) at a solid-to-solvent ratio of 1:10 (w/v).

-

Agitate the mixture at room temperature for 24 hours.

-

Filter the mixture to separate the extract from the solid plant material.

-

Repeat the extraction of the plant residue two more times with fresh solvent to ensure complete extraction.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

The resulting crude extract can be lyophilized for long-term storage or directly subjected to purification.

Caption: General workflow for the extraction of glycyrrhizin derivatives.

Isolation and Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a suitable method for the isolation of this compound from the crude extract. The following is a representative protocol that may require optimization.

Instrumentation and Columns:

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase preparative column

Mobile Phase:

-

A gradient of acetonitrile (B52724) (ACN) and water, both containing a small amount of acid (e.g., 0.1% formic acid), is typically used.

Procedure:

-

Dissolve the crude extract in a suitable solvent (e.g., methanol).

-

Filter the sample solution through a 0.45 µm filter.

-

Inject the sample onto the preparative HPLC column.

-

Elute with a linear gradient of increasing acetonitrile concentration. The exact gradient will depend on the column and the specific separation required.

-

Monitor the eluent at a suitable wavelength (e.g., 254 nm).

-

Collect fractions corresponding to the peak of interest.

-

Analyze the collected fractions by analytical HPLC or LC-MS to confirm the presence and purity of this compound.

-

Pool the pure fractions and remove the solvent under reduced pressure.

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides a highly sensitive and selective method for the quantification of this compound in plant extracts.

Instrumentation:

-

UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of acetonitrile and water with formic acid.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: ESI positive or negative mode.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound need to be determined using a pure standard.

Procedure:

-

Prepare a standard stock solution of purified this compound of known concentration.

-

Create a series of calibration standards by diluting the stock solution.

-

Prepare the sample extracts by dissolving a known amount of the lyophilized extract in the initial mobile phase composition and filtering.

-

Inject the standards and samples onto the UPLC-MS/MS system.

-

Generate a calibration curve by plotting the peak area of the MRM transition against the concentration of the standards.

-

Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Signaling Pathways and Biological Activity

Currently, there is a paucity of research specifically investigating the signaling pathways modulated by this compound. However, based on the extensive research on its parent compound, glycyrrhizin, and other licorice derivatives, it is plausible that this methylester may also exhibit anti-inflammatory, antiviral, and immunomodulatory activities.

Glycyrrhizin and its aglycone, glycyrrhetinic acid, are known to interact with various cellular targets and signaling pathways, including the inhibition of high-mobility group box 1 (HMGB1) and modulation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Future research is warranted to elucidate the specific biological targets and mechanisms of action of this compound and to determine if the 6'-methyl ester modification alters its bioactivity profile compared to glycyrrhizin.

Caption: Hypothesized signaling pathways for this compound.

Conclusion

This compound is an intriguing natural product found in Glycyrrhiza species. While research on this specific compound is still in its early stages, the methodologies for its extraction, isolation, and quantification can be adapted from established protocols for glycyrrhizin. Further investigation is needed to fully characterize its distribution in the plant kingdom, elucidate the specific enzymes involved in its biosynthesis, and uncover its unique biological activities and mechanisms of action. This knowledge will be invaluable for its potential development as a therapeutic agent or a specialty ingredient.

References

The intricate biosynthetic pathway of glycyrrhizin and its derivatives in Glycyrrhiza glabra is a subject of intense research due to the significant pharmacological properties of these compounds. This technical guide provides an in-depth exploration of the enzymatic reactions, key intermediates, and regulatory mechanisms governing the production of these valuable triterpenoid saponins.

The Core Biosynthetic Pathway

The journey from the ubiquitous precursor, 2,3-oxidosqualene (B107256), to the complex structure of glycyrrhizin (B1671929) involves a series of highly specific enzymatic conversions. The pathway can be broadly divided into three main stages: cyclization, oxidation, and glycosylation.

The initial and committing step is the cyclization of 2,3-oxidosqualene to β-amyrin, catalyzed by the enzyme β-amyrin synthase (bAS) . This reaction establishes the fundamental pentacyclic triterpenoid (B12794562) skeleton.[1][2][3]

Following cyclization, the β-amyrin backbone undergoes a series of oxidative modifications mediated by two key cytochrome P450 monooxygenases: CYP88D6 and CYP72A154 . CYP88D6 is responsible for the oxidation of β-amyrin at the C-11 position, leading to the formation of 11-oxo-β-amyrin.[4][5][6] Subsequently, CYP72A154 catalyzes a three-step oxidation at the C-30 position of 11-oxo-β-amyrin to produce glycyrrhetinic acid, the aglycone of glycyrrhizin.[4][7][8]

The final stage of glycyrrhizin biosynthesis involves the sequential glycosylation of glycyrrhetinic acid at the C-3 hydroxyl group. This process is catalyzed by UDP-dependent glycosyltransferases (UGTs). Specifically, UGT73P12 has been identified as a key enzyme that transfers two glucuronic acid moieties to glycyrrhetinic acid, ultimately yielding glycyrrhizin.[9][10]

Quantitative Analysis of Pathway Components

Precise quantification of the intermediates and final products of the glycyrrhizin biosynthetic pathway is crucial for understanding its regulation and for metabolic engineering efforts. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common analytical techniques employed for this purpose.

Table 1: HPLC and HPTLC Methods for Glycyrrhizin Quantification

| Parameter | HPLC Method 1 | HPLC Method 2 | HPTLC Method |

| Stationary Phase | C18 column | C18 column | Silica gel 60 F254 |

| Mobile Phase | Acetonitrile:Water:Formic Acid | Methanol:Water | Chloroform:Methanol:Water |

| Detection | UV at 252 nm | UV at 254 nm | Densitometry at 254 nm |

| Reference | [11] | [6] | [12] |

Experimental Protocols

Heterologous Expression and Purification of Biosynthetic Enzymes

The functional characterization of the enzymes involved in glycyrrhizin biosynthesis often relies on their expression in heterologous systems, such as Escherichia coli or Pichia pastoris.[13][14]

Protocol for Heterologous Expression in E. coli

-

Gene Cloning: The coding sequences of the target enzymes (e.g., bAS, CYP88D6, CYP72A154, UGT73P12) are amplified from G. glabra cDNA and cloned into an appropriate expression vector (e.g., pET series).

-

Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture and Induction: The transformed cells are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 16-25°C) for an extended period (e.g., 12-16 hours).

-

Cell Lysis and Protein Purification: Cells are harvested by centrifugation and lysed using sonication or enzymatic methods. The target protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

In Vitro Enzyme Assays

3.2.1. β-Amyrin Synthase (bAS) Assay

This assay measures the conversion of 2,3-oxidosqualene to β-amyrin.

-

Reaction Mixture: Prepare a reaction mixture containing the purified bAS enzyme, 2,3-oxidosqualene as the substrate, and a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time period.

-

Product Extraction: Stop the reaction and extract the product, β-amyrin, using an organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the extracted product by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.

3.2.2. Cytochrome P450 (CYP88D6 and CYP72A154) Assays

These assays measure the oxidative activity of the P450 enzymes.

-

Reaction Mixture: Prepare a reaction mixture containing the purified P450 enzyme, the appropriate substrate (β-amyrin for CYP88D6; 11-oxo-β-amyrin for CYP72A154), a cytochrome P450 reductase (CPR) as an electron donor, NADPH, and a suitable buffer.

-

Incubation: Incubate the reaction mixture at an optimal temperature.

-

Product Extraction and Analysis: Extract the products and analyze them using GC-MS or HPLC.

3.2.3. UDP-Glycosyltransferase (UGT) Assay

This assay measures the transfer of a sugar moiety to an acceptor molecule. A common method is the UDP-Glo™ Glycosyltransferase Assay which measures the amount of UDP produced.[11][12][15][16]

-

Reaction Mixture: Prepare a reaction mixture containing the purified UGT enzyme, the acceptor substrate (glycyrrhetinic acid or its monoglucuronide), and the sugar donor (UDP-glucuronic acid) in a suitable buffer.

-

Incubation: Incubate the reaction at the optimal temperature.

-

UDP Detection: Add the UDP Detection Reagent, which converts the produced UDP to ATP, which in turn generates a luminescent signal.

-

Measurement: Measure the luminescence using a luminometer. The amount of UDP produced is proportional to the enzyme activity.

Gene Expression Analysis by qRT-PCR

Quantitative real-time PCR (qRT-PCR) is used to quantify the transcript levels of the genes involved in the glycyrrhizin pathway.

Protocol for qRT-PCR

-

RNA Extraction and cDNA Synthesis: Extract total RNA from G. glabra tissues (e.g., roots, leaves) and synthesize first-strand cDNA using a reverse transcriptase.

-

Primer Design: Design specific primers for the target genes (bAS, CYP88D6, CYP72A154, UGT73P12) and a suitable reference gene for normalization.

-

qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green-based master mix, cDNA template, and specific primers.

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes using the comparative Ct method (ΔΔCt).

Table 2: Primer Sequences for qRT-PCR Analysis of Glycyrrhizin Biosynthesis Genes

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |

| bAS | GCTTGAGGAGGCTGAAGAGA | TCATCCACATCCACATCCAC | [15] |

| CYP88D6 | AAGGAGGAAGAGGGAGGAGA | AAGGAAGGAAGGAAGGAGGA | [15] |

| CYP72A154 | CTTCTTCCTCTTCTTCCTCC | TCTTCCTCTTCTTCCTCCTC | [15] |

| 18S rRNA | GACGGAGAATTAGGGTTCGATT | CGGCTACCACATCCAAGGAA | [15] |

Pathway and Workflow Visualizations

The following diagrams illustrate the glycyrrhizin biosynthetic pathway and a typical experimental workflow for enzyme characterization.

References

- 1. An Improved Scalable Synthesis of α- and β-Amyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. β-Amyrin biosynthesis: catalytic mechanism and substrate recognition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Triterpene functional genomics in licorice for identification of CYP72A154 involved in the biosynthesis of glycyrrhizin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Licorice beta-amyrin 11-oxidase, a cytochrome P450 with a key role in the biosynthesis of the triterpene sweetener glycyrrhizin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic Engineering of Glycyrrhizin Pathway by Over-Expression of Beta-amyrin 11-Oxidase in Transgenic Roots of Glycyrrhiza glabra - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Multi‐omics profiling reveals comprehensive microbe–plant–metabolite regulation patterns for medicinal plant Glycyrrhiza uralensis Fisch - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional specialization of UDP-glycosyltransferase 73P12 in licorice to produce a sweet triterpenoid saponin, glycyrrhizin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. UDP-Glo™ Glycosyltransferase Assay [worldwide.promega.com]

- 12. worldwide.promega.com [worldwide.promega.com]

- 13. Heterologous expression, purification, and characterization of type II polyketide acyl carrier proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.sg]

Spectroscopic and Analytical Profile of Glycyrrhizin-6'-methylester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for Glycyrrhizin-6'-methylester, a derivative of the naturally occurring triterpenoid (B12794562) saponin, Glycyrrhizin. Due to the limited availability of directly published spectroscopic data for this specific ester, this document presents a detailed analysis based on the well-characterized data of the parent compound, Glycyrrhizin, and predicts the spectral characteristics of its 6'-methyl ester derivative. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and biological evaluation of Glycyrrhizin derivatives.

Chemical Structure and Properties

This compound is derived from Glycyrrhizin through the esterification of the carboxylic acid group on the terminal glucuronic acid moiety. This modification can influence the compound's polarity, solubility, and biological activity.

Table 1: Chemical Properties of Glycyrrhizin and this compound

| Property | Glycyrrhizin | This compound |

| Molecular Formula | C42H62O16 | C43H64O16 |

| Molecular Weight | 822.94 g/mol | 836.96 g/mol [1] |

| Appearance | White to yellowish crystalline powder | Expected to be a solid, off-white to light yellow[1] |

| Solubility | Soluble in water and ethanol | Expected to have reduced water solubility and increased solubility in organic solvents compared to Glycyrrhizin |

Spectroscopic Data

The following sections detail the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. The data for Glycyrrhizin is provided as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The esterification at the 6'-position of Glycyrrhizin will induce predictable shifts in the NMR spectrum.

Predicted ¹H NMR Spectral Data:

The most significant change in the ¹H NMR spectrum of this compound compared to Glycyrrhizin will be the appearance of a singlet corresponding to the methyl ester protons (-OCH₃), typically in the range of 3.6-3.8 ppm. The proton at the C-5' position of the terminal glucuronic acid may experience a slight downfield shift due to the electronic effect of the adjacent ester group. Other proton signals of the glycyrrhetinic acid core and the sugar moieties are expected to remain largely unchanged.

Predicted ¹³C NMR Spectral Data:

In the ¹³C NMR spectrum, the introduction of the methyl ester will result in two new signals: one for the methyl carbon (-OCH₃) around 52-53 ppm and a shift in the carbonyl carbon (C-6') of the ester to approximately 170-172 ppm. The chemical shift of the C-5' carbon may also be slightly affected.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties of this compound (in DMSO-d₆)

| Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOCH₃ (Ester Methyl) | ~3.7 (s, 3H) | ~52.5 |

| C-6' (Ester Carbonyl) | - | ~170.0 |

| H-1' (Anomeric Proton) | ~4.5 (d) | ~104.0 |

| H-1'' (Anomeric Proton) | ~5.2 (d) | ~101.0 |

| H-12 (Olefinic Proton) | ~5.5 (s) | ~128.0 |

| C-11 (Carbonyl) | - | ~200.0 |

| C-30 (Carboxyl) | - | ~179.0 |

Note: These are predicted values based on known chemical shift ranges and data from the parent compound, Glycyrrhizin. Actual experimental values may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrum:

In an electrospray ionization (ESI) mass spectrum, this compound is expected to show a prominent pseudomolecular ion. In positive ion mode, this would likely be the sodium adduct [M+Na]⁺ at m/z 859.4. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 835.4 would be observed.

Expected Fragmentation Pattern:

The fragmentation of this compound in MS/MS experiments would likely involve the cleavage of the glycosidic bonds. A characteristic loss of the terminal methylated glucuronic acid residue (as methyl glucuronate) would be expected, followed by the loss of the second glucuronic acid unit, leading to the glycyrrhetinic acid aglycone fragment at m/z 469.3.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 837.4 |

| [M+Na]⁺ | 859.4 |

| [M-H]⁻ | 835.4 |

| [M - Methyl Glucuronate - H]⁻ | 645.3 |

| [Aglycone - H]⁻ (Glycyrrhetinic Acid) | 469.3 |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This protocol is adapted from general esterification methods for carboxylic acids and synthetic procedures for Glycyrrhizin derivatives.

Materials:

-

Glycyrrhizin (Ammonium salt)

-

Anhydrous Methanol (B129727)

-

Thionyl chloride (SOCl₂) or a carbodiimide (B86325) coupling agent (e.g., DCC, EDCI)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (for carbodiimide method)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Chloroform/Methanol gradient)

Procedure (using Thionyl Chloride):

-

Suspend Glycyrrhizin (1.0 eq) in anhydrous methanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient to yield pure this compound.

NMR Spectroscopic Analysis

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

Data Acquisition:

-

Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra using standard pulse programs.

-

Reference the spectra to the residual solvent peak of DMSO-d₆ (δH 2.50 ppm, δC 39.52 ppm).

Mass Spectrometric Analysis

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

Data Acquisition:

-

Acquire mass spectra in both positive and negative ion modes.

-

Perform MS/MS analysis on the parent ion to obtain fragmentation data.

Workflow and Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate the experimental workflow and a generalized signaling pathway associated with the biological activity of Glycyrrhizin derivatives.

References

Initial Biological Screening of Glycyrrhizin-6'-methylester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyrrhizin (B1671929), a major bioactive triterpenoid (B12794562) saponin (B1150181) isolated from the roots of licorice (Glycyrrhiza species), has a long history of medicinal use and has been extensively studied for its diverse pharmacological properties. These include anti-inflammatory, antiviral, and anticancer activities.[1] The structural modification of glycyrrhizin and its aglycone, glycyrrhetinic acid, is a key strategy for enhancing its therapeutic potential and overcoming limitations such as poor bioavailability. Glycyrrhizin-6'-methylester is one such derivative, and this document outlines a proposed initial biological screening strategy to elucidate its potential therapeutic activities.

This technical guide provides a framework for the preliminary in vitro evaluation of this compound, focusing on its cytotoxic, anti-inflammatory, and antiviral properties. Detailed experimental protocols and data presentation formats are provided to ensure a standardized and reproducible approach to its initial biological characterization.

Proposed Biological Screening Cascade

An initial biological screening of this compound should be conducted in a stepwise manner to first assess its safety profile (cytotoxicity) before proceeding to evaluate its specific pharmacological activities. The proposed screening cascade is as follows:

-

Cytotoxicity Assessment: To determine the concentration range at which this compound is non-toxic to cells, which is crucial for designing subsequent bioactivity assays.

-

Anti-inflammatory Activity Screening: To evaluate the potential of this compound to modulate inflammatory responses, a hallmark of glycyrrhizin's activity.

-

Antiviral Activity Screening: To investigate its efficacy against viral replication, another well-documented property of the parent compound.

The following sections provide detailed methodologies for each of these screening stages.

Data Presentation

All quantitative data from the proposed screening should be meticulously recorded and presented in a clear and structured format to facilitate analysis and comparison.

Table 1: Cytotoxicity of this compound

| Cell Line | Assay Duration (hrs) | IC₅₀ (µM) |

| (e.g., Vero) | 24 | |

| 48 | ||

| 72 | ||

| (e.g., RAW 264.7) | 24 | |

| 48 | ||

| 72 |

IC₅₀: Half-maximal inhibitory concentration.

Table 2: Anti-inflammatory Activity of this compound

| Cell Line | Stimulant | Compound Conc. (µM) | Nitric Oxide Inhibition (%) |

| RAW 264.7 | LPS (1 µg/mL) | (e.g., 10) | |

| (e.g., 25) | |||

| (e.g., 50) | |||

| (e.g., 100) |

LPS: Lipopolysaccharide.

Table 3: Antiviral Activity of this compound

| Virus | Cell Line | Compound Conc. (µM) | Plaque Reduction (%) | EC₅₀ (µM) |

| (e.g., HSV-1) | Vero | (e.g., 10) | ||

| (e.g., 25) | ||||

| (e.g., 50) | ||||

| (e.g., 100) |

EC₅₀: Half-maximal effective concentration.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by inference, cell viability.[2][3]

a. Materials:

-

This compound

-

Cell lines (e.g., Vero for antiviral assays, RAW 264.7 for anti-inflammatory assays)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

b. Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a cell-free blank.

-

Incubate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Anti-inflammatory Activity: Nitric Oxide Assay (Griess Test)

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages.[4][5]

a. Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) standard

-

96-well microplates

-

Microplate reader

b. Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition.

Antiviral Activity: Plaque Reduction Assay

This is the gold standard for measuring the efficacy of an antiviral compound in inhibiting viral replication.[6][7]

a. Materials:

-

Susceptible host cell line (e.g., Vero cells)

-

Virus stock (e.g., Herpes Simplex Virus-1, Influenza virus)

-

This compound

-

Complete culture medium

-

Overlay medium (e.g., medium with 1% methylcellulose (B11928114) or agarose)

-

Fixing solution (e.g., 10% formalin)

-

Staining solution (e.g., 0.1% crystal violet)

-

6-well or 12-well plates

b. Protocol:

-

Seed host cells in multi-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the virus and the this compound.

-

In separate tubes, incubate a fixed amount of virus (to produce 50-100 plaques/well) with different concentrations of the compound for 1 hour at 37°C.

-

Infect the cell monolayers with the virus-compound mixtures. Include a virus-only control.

-

After a 1-2 hour adsorption period, remove the inoculum and add the overlay medium.

-

Incubate for a period sufficient for plaque formation (typically 2-5 days).

-

Fix the cells with the fixing solution and then stain with the staining solution.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC₅₀ value.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of glycyrrhizin are primarily mediated through the modulation of key signaling pathways such as NF-κB and MAPK.[1] It is hypothesized that this compound may exert its effects through similar mechanisms.

Conclusion

This technical guide provides a comprehensive framework for the initial biological screening of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory, and antiviral properties, researchers can gain valuable insights into its therapeutic potential. The provided protocols and data presentation formats are intended to serve as a foundation for a robust and reproducible preliminary assessment of this novel glycyrrhizin derivative. The elucidation of its activity and mechanism of action will be crucial in determining its future as a potential therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. Nitric Oxide Griess Assay [bio-protocol.org]

- 5. Protocol Griess Test [protocols.io]

- 6. benchchem.com [benchchem.com]

- 7. bioagilytix.com [bioagilytix.com]

The Enigmatic Mechanism of Action of Glycyrrhizin-6'-methylester: A Technical Overview Based on its Parent Compound, Glycyrrhizin

Introduction to Glycyrrhizin (B1671929)

Glycyrrhizin is the primary active triterpenoid (B12794562) saponin (B1150181) isolated from the roots of the licorice plant (Glycyrrhiza glabra)[1]. It is renowned for its wide range of pharmacological effects, most notably its anti-inflammatory, antiviral, and immunomodulatory properties[2]. Following oral administration, glycyrrhizin is metabolized to its aglycone, glycyrrhetinic acid, which is responsible for many of its biological activities. The mechanisms underlying these effects are multifaceted, involving the modulation of various cellular signaling pathways and the direct interaction with key proteins involved in inflammation and viral replication.

Anti-inflammatory Mechanism of Action

Glycyrrhizin exerts its anti-inflammatory effects through several key mechanisms, primarily centered on the inhibition of pro-inflammatory signaling cascades and the modulation of inflammatory mediators.

Inhibition of NF-κB and MAPK Signaling Pathways

A cornerstone of glycyrrhizin's anti-inflammatory activity is its ability to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[3][4]. These pathways are critical in the transcriptional regulation of a host of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)[2][3]. Glycyrrhizin has been shown to inhibit the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB, thereby preventing the translocation of the active NF-κB dimer to the nucleus[4]. Similarly, it can attenuate the phosphorylation of key MAPK members such as p38, ERK1/2, and JNK[5][6].

Modulation of Pro-inflammatory Cytokines and Mediators

As a downstream consequence of NF-κB and MAPK inhibition, glycyrrhizin significantly reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β)[2][7]. It also downregulates the expression of COX-2 and iNOS, leading to decreased production of prostaglandins (B1171923) and nitric oxide, respectively, which are key mediators of inflammation and pain[2].

Table 1: Effect of Glycyrrhizin on Pro-inflammatory Cytokine Production

| Cell Line | Stimulant | Glycyrrhizin Concentration | Cytokine | Inhibition (%) | Reference |

| RAW264.7 | LPS (1 µg/ml) | 200 µg/ml | TNF-α | ~70% | [7] |

| RAW264.7 | LPS (1 µg/ml) | 200 µg/ml | IL-6 | ~80% | [7] |

| RAW264.7 | LPS (1 µg/ml) | 200 µg/ml | IL-1β | ~60% | [7] |

| Human OA Chondrocytes | IL-1β | Not Specified | TNF-α | Significant | [8] |

| Human OA Chondrocytes | IL-1β | Not Specified | IL-6 | Significant | [8] |

| Mouse Endometrial Epithelial Cells | LPS | Not Specified | TNF-α | Significant | [9] |

| Mouse Endometrial Epithelial Cells | LPS | Not Specified | IL-1β | Significant | [9] |

Antiviral Mechanism of Action

Glycyrrhizin has demonstrated broad-spectrum antiviral activity against a range of DNA and RNA viruses[10][11]. Its mechanisms of action are varied and can be virus-specific, often targeting early stages of the viral life cycle.

Inhibition of Viral Entry and Replication

Glycyrrhizin can interfere with the attachment and entry of viruses into host cells. For some viruses, it is thought to interact with cell surface receptors or viral envelope proteins, thereby preventing viral adsorption and penetration[11]. It has also been shown to inhibit viral replication by targeting viral enzymes or interfering with viral gene expression[10]. For instance, it has been reported to inhibit the replication of SARS-associated coronavirus[11].

Modulation of Host Immune Response to Viral Infection

In addition to its direct antiviral effects, glycyrrhizin can modulate the host's immune response to viral infections. It can enhance the production of interferons, which are critical for establishing an antiviral state in host cells[12]. By suppressing excessive inflammatory responses during viral infection, glycyrrhizin can also mitigate virus-induced tissue damage[5].

Table 2: Antiviral Activity of Glycyrrhizin

| Virus | Cell Line | IC50 | Assay | Reference |

| SARS-CoV | Vero | Not Specified (Selectivity Index: 67) | Plaque Reduction | [11] |

| HIV-1 | MT-4 | 0.6 mM (complete inhibition) | Plaque Formation | [10] |

| Human Cytomegalovirus | Human Embryonic Fibroblast | 0.71 mM | Viral Proliferation | [11] |

| H5N1 Influenza A | A549 | 200 µg/ml (significant reduction in CPE) | Cytopathic Effect | [10] |

Experimental Protocols

The following are generalized protocols for key in vitro assays commonly used to evaluate the anti-inflammatory and antiviral activities of compounds like glycyrrhizin.

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Murine macrophage cells (e.g., RAW264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of glycyrrhizin. After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (e.g., 1 µg/ml) and incubated for a further 24 hours.

-

NO Measurement (Griess Assay): The concentration of nitrite (B80452), a stable product of NO, in the culture supernatants is measured using the Griess reagent. Briefly, an equal volume of supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Quantification: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without glycyrrhizin treatment.

In Vitro Antiviral Assay: Plaque Reduction Assay

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50%.

-

Cell Culture: A monolayer of susceptible host cells (e.g., Vero cells for SARS-CoV) is grown in 6-well plates.

-

Virus Dilution: The virus stock is serially diluted in a serum-free medium.

-

Infection: The cell monolayers are infected with a specific number of plaque-forming units (PFU) of the virus.

-

Treatment: After a viral adsorption period (e.g., 1 hour), the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) containing various concentrations of glycyrrhizin.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 2-3 days).

-

Plaque Visualization: The cells are fixed (e.g., with formaldehyde) and stained (e.g., with crystal violet) to visualize the plaques.

-

Quantification: The number of plaques in each well is counted. The percentage of plaque inhibition is calculated relative to the virus control (no compound). The IC50 value is determined from the dose-response curve.

Conclusion

Glycyrrhizin, the parent compound of Glycyrrhizin-6'-methylester, is a pharmacologically active natural product with well-documented anti-inflammatory and antiviral properties. Its mechanisms of action are complex, involving the modulation of key signaling pathways such as NF-κB and MAPK, and interference with viral life cycles. While specific data for this compound remains elusive, the extensive research on glycyrrhizin provides a strong foundation for inferring its potential biological activities and guiding future research into this and other derivatives. Further studies are warranted to elucidate the specific pharmacological profile of this compound and to determine if the addition of a methyl ester group at the 6' position alters its potency or mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycyrrhizic acid from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Glycyrrhizin inhibits osteoarthritis development through suppressing the PI3K/AKT/NF-κB signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glycyrrhizin inhibits LPS-induced inflammatory mediator production in endometrial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]

- 11. epigen.com.ua [epigen.com.ua]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

Methodological & Application

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Glycyrrhizin Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for assessing the cytotoxicity of Glycyrrhizin-6'-methylester and related derivatives using common cell-based assays. The information presented here is intended to guide researchers in designing and executing experiments to evaluate the potential of these compounds as therapeutic agents.

Introduction

Glycyrrhizin (B1671929), a major active constituent of licorice root, and its derivatives have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2][3] Esterification of glycyrrhizin and its aglycone, glycyrrhetinic acid, has been explored as a strategy to enhance its therapeutic potential. This document focuses on cell-based assays to determine the cytotoxic effects of these modified compounds, with a particular focus on methyl ester derivatives.

Data Presentation: Cytotoxicity of Glycyrrhizin Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various glycyrrhetinic acid derivatives on different cancer cell lines, as determined by the MTT assay. This data provides a comparative reference for the potential cytotoxic potency of this compound.

| Compound/Extract | Cell Line | IC50 (µM) | Reference |

| 3-acetyl-18β-glycyrrhetinic-30-methyl ester (AM-GA) | MCF-7 (Breast Cancer) | 4.5 ± 0.1 | [4] |

| Glycyrrhizin (Parent Compound) | MCF-7 (Breast Cancer) | 30 ± 1.8 | [4] |

| 18α-Glycyrrhetinic acid monoglucuronide (18α-GAMG) | HepG2 (Liver Cancer) | 6.67 | |

| 18α-Glycyrrhetinic acid monoglucuronide (18α-GAMG) | HeLa (Cervical Cancer) | 7.43 | |

| 18α-Glycyrrhetinic acid monoglucuronide (18α-GAMG) | A549 (Lung Cancer) | 15.76 | |

| Chloroform extract of Glycyrrhiza glabra | MCF-7 (Breast Cancer) | 0.4485 | [1] |

| Glycyrrhiza glabra extract (Indian origin) | MCF-7 (Breast Cancer) | 56.10 (µg/mL) | [5] |

| Glycyrrhiza glabra extract (Indian origin) | HCT116 (Colon Cancer) | > 500 (µg/mL) | [5] |

Experimental Protocols

This section provides detailed protocols for three standard cell-based assays to evaluate the cytotoxicity of this compound: the MTT assay for cell viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Annexin V-FITC assay for apoptosis detection.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[1]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from cells with damaged plasma membranes, providing an indicator of cytotoxicity.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

LDH cytotoxicity assay kit (commercially available)

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired treatment duration.

-

Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.

-

Supernatant Transfer: Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

-

Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: Determine the amount of LDH released in each sample by subtracting the background absorbance. Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.

Principle: In the early stages of apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.

Materials:

-

6-well cell culture plates or culture tubes

-

Complete cell culture medium

-

Annexin V-FITC apoptosis detection kit (commercially available)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in the MTT protocol.

-

Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (or as per the kit's instructions).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

References

- 1. Synthesis and Anticancer Activities of Glycyrrhetinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, In Vitro Anticancer Potentiality, and Antimicrobial Activities of Novel Peptide–Glycyrrhetinic-Acid-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. brieflands.com [brieflands.com]

- 5. Biological Screening of Glycyrrhiza glabra L. from Different Origins for Antidiabetic and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Antiviral Activity Testing for Glycyrrhizin-6'-methylester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyrrhizin (B1671929), a major active constituent of licorice root, and its derivatives have demonstrated a broad spectrum of antiviral activities against numerous viruses.[1][2][3] These compounds have been shown to inhibit viral replication and directly inactivate virus particles.[1][3] Mechanisms of action are multifaceted, including the inhibition of viral entry and replication, modulation of cellular signaling pathways, and interference with viral gene expression.[4][5] This document provides detailed protocols for evaluating the antiviral efficacy of a specific derivative, Glycyrrhizin-6'-methylester.

The following protocols outline standard in vitro assays to determine the cytotoxicity and antiviral activity of this compound. These include the MTT assay for cytotoxicity, the Plaque Reduction Assay for quantifying antiviral activity against lytic viruses, and the Virus Yield Reduction Assay as a confirmatory method.

Data Presentation

Quantitative data from the antiviral and cytotoxicity assays should be summarized to determine the compound's therapeutic window. The key parameters are the 50% cytotoxic concentration (CC50), the 50% effective concentration (EC50), and the selectivity index (SI).

-

CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability.

-

EC50 (50% Effective Concentration): The concentration of the compound that inhibits the viral effect (e.g., plaque formation) by 50%.

-

SI (Selectivity Index): Calculated as CC50 / EC50. A higher SI value indicates a more favorable safety profile for the antiviral compound.

Table 1: Cytotoxicity and Antiviral Activity of this compound

| Virus Strain | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |

| [Insert Virus Name] | [Insert Cell Line] | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| Example: Influenza A/H3N2 | MDCK | Data not available | Data not available | Data not available |

| Example: SARS-CoV-2 | Vero E6 | Data not available | Data not available | Data not available |

Note: Researchers should replace the placeholder text with their experimental data.

Table 2: Comparative Antiviral Activity of Glycyrrhizin and its Derivatives

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | SI | Reference |

| Glycyrrhizin | SARS-CoV | Vero | 365 | >10000 | >27 | [6] |

| Glycyrrhizin | SARS-CoV-2 | Vero E6 | ~368 | >24550 | >66 | [6] |

| This compound | [Insert Virus Name] | [Insert Cell Line] | [Experimental Value] | [Experimental Value] | [Calculated Value] |

This table provides reference values for the parent compound, glycyrrhizin. The user should input their experimental findings for this compound for comparison.

Experimental Protocols

Cytotoxicity Assay Protocol (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells, yielding the CC50 value. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of viable cells.

Materials:

-

This compound

-

Appropriate host cell line (e.g., Vero E6, MDCK, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the host cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment and formation of a monolayer.

-

Compound Dilution: Prepare a 2-fold serial dilution of this compound in culture medium. The concentration range should be broad enough to determine the CC50 (e.g., 1000 µM to 1 µM). Include a "cells only" control (no compound) and a "medium only" blank.

-

Drug Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to triplicate wells for each concentration.

-

Incubation: Incubate the plate for a duration that matches the planned antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage relative to the "cells only" control. Plot the percentage of cytotoxicity against the drug concentration and use non-linear regression analysis to determine the CC50 value.

Plaque Reduction Assay Protocol

This assay is a standard method for quantifying the infectivity of a lytic virus and the efficacy of an antiviral compound.

Materials:

-

This compound (at non-toxic concentrations determined by the cytotoxicity assay)

-

Virus stock with a known titer (Plaque-Forming Units/mL)

-

Confluent monolayer of susceptible host cells in 24-well plates

-

Serum-free medium

-

Semi-solid overlay medium (e.g., MEM with 0.5% agarose (B213101) or methylcellulose)

-

Fixing solution (e.g., 10% formalin)

-

Staining solution (e.g., 0.1% crystal violet)

Procedure:

-

Prepare Compound Dilutions: Prepare serial dilutions of this compound in serum-free medium at concentrations below the CC50.

-

Prepare Virus Inoculum: Dilute the virus stock in serum-free medium to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU per well).

-

Infection and Treatment:

-

Aspirate the culture medium from the confluent cell monolayers and wash once with sterile PBS.

-

In separate tubes, mix equal volumes of the diluted virus and each dilution of this compound.

-

Prepare a virus control (virus mixed with medium) and a cell control (medium only).

-

Incubate the virus-compound mixtures at 37°C for 1 hour.

-

Add 200 µL of the mixtures to the corresponding wells of the cell culture plate.

-

Incubate at 37°C for 1-2 hours to allow for virus adsorption.

-

-

Overlay Application: Carefully aspirate the inoculum from each well. Gently add 1 mL of the semi-solid overlay medium to each well.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Fixation and Staining:

-

After the incubation period, fix the cells by adding a fixing solution to each well and incubating for at least 30 minutes.

-

Carefully remove the overlay and the fixing solution.

-

Stain the cell monolayer with crystal violet solution for 15-20 minutes.

-

Gently wash the wells with water and allow them to dry.

-

-

Plaque Counting and Calculation:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration using non-linear regression analysis.

-

Virus Yield Reduction Assay Protocol

This assay measures the ability of a compound to inhibit the production of new virus particles.

Materials:

-

This compound

-

Virus stock

-

Susceptible host cells in 24-well plates

-

Culture medium

-

96-well plates for titration

Procedure:

-

Cell Infection and Treatment:

-

Seed cells in 24-well plates and grow to confluency.

-

Infect the cells with the virus at a specific Multiplicity of Infection (MOI) (e.g., 0.01).

-

After a 1-hour adsorption period, wash the cells to remove unadsorbed virus.

-

Add culture medium containing serial dilutions of this compound to the infected cells. Include a virus control (no compound).

-

-

Incubation: Incubate the plates for a period corresponding to one or more viral replication cycles (e.g., 24-72 hours).

-

Harvesting Virus: After incubation, subject the plates to three freeze-thaw cycles to release the progeny virus. Collect the supernatant from each well.

-

Virus Titration: Determine the virus titer in each supernatant sample using a standard titration method, such as the Tissue Culture Infectious Dose 50 (TCID50) assay or a plaque assay in 96-well plates.

-

Calculation:

-

Calculate the reduction in virus yield for each compound concentration compared to the virus control.

-

Determine the EC50 value, which is the concentration of the compound that reduces the virus yield by 50%.

-

Visualizations

Experimental Workflow

Caption: General workflow for antiviral drug evaluation.

Postulated Antiviral Mechanism of Action

Caption: Potential inhibition points of this compound.

References

- 1. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]

- 2. Antiviral effects of Glycyrrhiza species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Effects of glycyrrhizin on immune-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Antiviral, and Antibacterial Activity of the Glycyrrhizic Acid and Glycyrrhetinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for LC-MS/MS Analysis of Glycyrrhizin Derivatives in Biological Samples

Introduction

Glycyrrhizin (B1671929), a major active triterpenoid (B12794562) saponin (B1150181) from licorice root (Glycyrrhiza species), and its derivatives are of significant interest in drug development due to their diverse pharmacological activities. Glycyrrhizin-6'-methylester is a derivative of glycyrrhizin.[1] Accurate and sensitive quantification of these compounds in biological matrices is crucial for pharmacokinetic, metabolic, and toxicological studies. This document provides a detailed protocol for the analysis of glycyrrhizin and its primary metabolite, glycyrrhetinic acid, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology can be adapted for the analysis of this compound and other related derivatives.

Experimental Protocols

A highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of glycyrrhizin (GL) and its active metabolite, glycyrrhetinic acid (GA), in human plasma has been developed and validated.[2][3]

1. Sample Preparation

The analytes can be extracted from human plasma using solid-phase extraction (SPE) or protein precipitation.[2][4][5]

-

Solid-Phase Extraction (SPE) using Oasis MAX cartridges:

-

Protein Precipitation:

-

To a 50 µL plasma sample, add 300 µL of methanol (B129727) containing an internal standard (e.g., berberine).

-

Vortex the mixture for 10 minutes.

-

Centrifuge at 10,000 × g for 10 minutes at 4 °C.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.[6]

-

2. Liquid Chromatography

-

Chromatographic Column: Separation is typically achieved on a C18 analytical column, such as a shim-pack XR-ODS, C18 (75 mm × 3.0 mm, 2.2 μm) or an Inertsil ODS-3 column.[2][7][8]

-

Mobile Phase: A common mobile phase consists of a gradient mixture of acetonitrile (B52724) and water containing an additive like formic acid or an ammonium (B1175870) acetate (B1210297) buffer to improve ionization.[4][7] For example, a mobile phase of acetonitrile and 20 mM ammonium acetate buffer can be used.[7][8]

-

Gradient Elution: A gradient program is often employed to ensure optimal separation of the analytes from endogenous matrix components. An example of a gradient program is: 0.05 min–25 % B, 1.0 min–60 % B, 3.0 min–90 % B, 5.0 min–90 % B and 8.0 min–25 % B, where B is the organic phase.[7]

-

Flow Rate: A typical flow rate is 0.4 mL/min.[5]

-

Column Temperature: The column oven temperature is often maintained at 40 °C.[7]

3. Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of glycyrrhizin and its metabolites.[2][3][4] Atmospheric Pressure Chemical Ionization (APCI) in positive mode has also been reported.[7]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for sensitive and selective quantification.[4][7][8]

-

MRM Transitions:

Data Presentation

The following tables summarize the quantitative data from various validated LC-MS/MS methods for the analysis of glycyrrhizin and glycyrrhetinic acid.

Table 1: Linearity and Sensitivity of LC-MS/MS Methods

| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Glycyrrhizin (GL) | Human Plasma | 10 - 10,000 | 10 | [4] |

| Glycyrrhetinic Acid (GA) | Human Plasma | 10 - 10,000 | 10 | [4] |

| Glycyrrhizin (GL) | Human Plasma | 0.5 - 200 | 0.5 | [2][3] |

| Glycyrrhetinic Acid (GA) | Human Plasma | 2 - 800 | 2 | [2][3] |

| Glycyrrhizin | Plant Extract | 5 - 500 | 5 | [7] |

| Glycyrrhizin | Rat Plasma | - | 2 | [6] |

Table 2: Accuracy and Precision of a Validated LC-MS/MS Method for GL and GA in Human Plasma

| Analyte | Inter-run Precision (%CV) | Intra-run Precision (%CV) | Accuracy (%Nominal) | Reference |

| Glycyrrhizin (GL) | < 11.0 | < 11.0 | 87.6 - 106.4 | [4] |

| Glycyrrhetinic Acid (GA) | < 11.0 | < 11.0 | 93.7 - 107.8 | [4] |

Mandatory Visualization

Caption: Experimental workflow for the LC-MS/MS analysis of Glycyrrhizin derivatives.

Caption: Metabolic pathway of Glycyrrhizin to its active metabolite, Glycyrrhetinic Acid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A highly sensitive LC-MS/MS method for simultaneous determination of glycyrrhizin and its active metabolite glycyrrhetinic acid: Application to a human pharmacokinetic study after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Simultaneous determination of glycyrrhizin, a marker component in radix Glycyrrhizae, and its major metabolite glycyrrhetic acid in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. LC-MS/MS standardization and validation of glycyrrhizin from the roots of Taverniera cuneifolia: A potential alternative source of Glycyrrhiza glabra - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Experimental Design for In Vivo Studies with Glycyrrhizin-6'-methylester: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyrrhizin-6'-methylester is a derivative of glycyrrhizin (B1671929), the primary active saponin (B1150181) in licorice root (Glycyrrhiza glabra). Glycyrrhizin and its principal metabolite, glycyrrhetinic acid, have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-fibrotic, antiviral, and neuroprotective effects. These properties are largely attributed to the modulation of key signaling pathways such as NF-κB, MAPK, and the inhibition of High Mobility Group Box 1 (HMGB1). While in vivo data for this compound is limited, its structural similarity to glycyrrhizin suggests it may possess comparable biological activities.

These application notes provide a comprehensive guide for designing and conducting in vivo studies to investigate the therapeutic potential of this compound. The protocols are extrapolated from established in vivo studies of glycyrrhizin and its derivatives and should be adapted and optimized for the specific research question and animal model.

Data Presentation: Quantitative In Vivo Data for Glycyrrhizin

The following tables summarize quantitative data from in vivo studies with the parent compound, glycyrrhizin, to serve as a starting point for dose-range finding studies with this compound.

Table 1: In Vivo Efficacy of Glycyrrhizin in Preclinical Models

| Disease Model | Animal Species | Route of Administration | Dosage | Treatment Duration | Key Findings |

| Bleomycin-induced Dermal Fibrosis | Mice | Intraperitoneal | Not specified | 4 weeks | Significantly decreased dermal thickness. |

| LPS-induced Mastitis | Mice | Not specified | Not specified | Not specified | Attenuated mammary gland histopathology and reduced inflammatory markers.[1] |

| Atopic Dermatitis (MC903-induced) | Mice | Oral | Not specified | 7 days | Milder symptoms of erythema, dryness, edema, and excoriation.[2] |

| Influenza Virus A2 (H2N2) Infection | Mice | Intraperitoneal | 10 mg/kg | Pre-treatment (day -1) and post-infection (days 1 and 4) | 100% survival rate over 21 days.[3] |

Table 2: Pharmacokinetic Parameters of Glycyrrhizin in Humans (Intravenous Administration)

| Parameter | Value | Unit |

| Terminal Half-life | 2.7 - 4.8 | hours |

| Apparent Volume of Central Compartment | 37 - 64 | mL/kg |

| Steady-State Distribution Volume | 59 - 98 | mL/kg |

| Total Body Clearance | 16 - 25 | mL/kg/h |

| Data from intravenous administration of 40-120 mg of glycyrrhizin. After oral administration, glycyrrhizin is largely metabolized to glycyrrhetinic acid before absorption. |

Experimental Protocols

Protocol 1: Evaluation of Anti-inflammatory Activity in a Murine Model of Lipopolysaccharide (LPS)-Induced Systemic Inflammation

Objective: To assess the in vivo anti-inflammatory effects of this compound.

Materials:

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

8-10 week old male C57BL/6 mice

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

Myeloperoxidase (MPO) activity assay kit

Methodology:

-

Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

-

Experimental Groups (n=8-10 per group):

-

Group 1: Vehicle control (Saline)

-

Group 2: LPS control (LPS in Saline)

-

Group 3: this compound (Low dose) + LPS

-

Group 4: this compound (Mid dose) + LPS

-

Group 5: this compound (High dose) + LPS

-

Group 6: this compound only (High dose)

-

-

Dosing:

-

Based on glycyrrhizin studies, a starting dose range for this compound could be 10-50 mg/kg.

-

Administer this compound (dissolved in a suitable vehicle) via intraperitoneal (i.p.) or oral (p.o.) route 1 hour prior to LPS challenge.

-

-

Induction of Inflammation:

-

Administer a single i.p. injection of LPS (e.g., 5-10 mg/kg).

-

-

Sample Collection:

-

At a predetermined time point post-LPS administration (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture into EDTA-coated tubes.

-

Centrifuge blood to separate plasma and store at -80°C.

-

Harvest organs of interest (e.g., lungs, liver) for histological analysis and MPO assay.

-

-

Analysis:

-

Measure plasma levels of TNF-α, IL-6, and IL-1β using ELISA kits.

-

Assess neutrophil infiltration in tissues by measuring MPO activity.

-

Perform histological examination (H&E staining) of tissue sections to evaluate inflammation.

-

Protocol 2: Assessment of Anti-fibrotic Potential in a Bleomycin-Induced Skin Fibrosis Model

Objective: To determine the efficacy of this compound in mitigating dermal fibrosis.

Materials:

-

This compound

-

Bleomycin (B88199) sulfate

-

Sterile phosphate-buffered saline (PBS)

-

8-10 week old male C57BL/6 mice

-

Hydroxyproline (B1673980) assay kit

-

Masson's trichrome stain

Methodology:

-

Animal Acclimatization: As described in Protocol 1.

-

Experimental Groups (n=8-10 per group):

-

Group 1: Vehicle control (PBS injections + vehicle treatment)

-

Group 2: Bleomycin control (Bleomycin injections + vehicle treatment)

-

Group 3: this compound (Low dose) + Bleomycin

-

Group 4: this compound (High dose) + Bleomycin

-

-

Induction of Fibrosis:

-

Administer daily subcutaneous injections of bleomycin (e.g., 100 µL of 1 mg/mL in PBS) into a defined area on the shaved back of the mice for 3-4 weeks.

-

-

Treatment:

-

Administer this compound daily via i.p. or p.o. route, starting from the first day of bleomycin injections.

-

-

Endpoint Analysis (at the end of the treatment period):

-

Measure dermal thickness at the injection site using calipers.

-

Euthanize mice and collect skin biopsies from the treated area.

-

Histology: Fix skin samples in formalin, embed in paraffin, and stain with H&E and Masson's trichrome to visualize collagen deposition.

-

Biochemical Analysis: Determine the collagen content in skin homogenates using a hydroxyproline assay.

-

Mandatory Visualizations

Signaling Pathways

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Experimental Workflow

Caption: General experimental workflow for in vivo studies.

Logical Relationship: Pharmacokinetics

Caption: Postulated pharmacokinetic pathway of orally administered this compound.

References

Application Notes and Protocols: Solubility and Use of Glycyrrhizin-6'-methylester in Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyrrhizin-6'-methylester is a derivative of Glycyrrhizin, the primary active compound in licorice root (Glycyrrhiza glabra). Glycyrrhizin and its analogues are known for a wide range of biological activities, including anti-inflammatory, antiviral, and hepatoprotective effects. These properties make this compound a compound of interest for therapeutic development and mechanistic studies. Proper solubilization is critical for accurate and reproducible results in various biological assays. These application notes provide a summary of the solubility of this compound in common laboratory solvents and detailed protocols for its use in relevant assays.